2-(3-(Diethylamino)propyl)-6,7-dimethyl-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
Description
Structural Characterization of Chromeno[2,3-c]pyrrole Core Framework
Crystallographic Analysis of Chromeno[2,3-c]pyrrole Core Framework
The chromeno[2,3-c]pyrrole core in 2-(3-(Diethylamino)propyl)-6,7-dimethyl-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione consists of a fused bicyclic system where a chromene ring (benzopyran) is fused to a pyrrole ring. Crystallographic studies of analogous chromeno[2,3-c]pyrrole derivatives reveal key structural features:
Fused Ring System Conformation : The chromeno[2,3-c]pyrrole scaffold adopts a planar arrangement, with the pyrrole ring fused at positions 2 and 3 of the chromene. This fusion creates a rigid bicyclic framework, as observed in related spirochromeno-pyrrolo-thiazole derivatives. The pyrrole ring typically exhibits an envelope conformation, with the nitrogen atom positioned as the flap.
Hydrogen Bonding Networks : In the crystal lattice, molecules often form intermolecular hydrogen bonds involving the carbonyl oxygen of the chromene ring. For example, in structurally similar compounds, N–H⋯O hydrogen bonds propagate along the crystallographic axes, forming inversion dimers or extended chains. The presence of secondary amines (e.g., diethylamino groups) may introduce additional hydrogen-bonding interactions, though steric hindrance from bulky substituents could limit such interactions.
Substituent Effects : The 6,7-dimethyl and 1-phenyl groups impose steric constraints that influence the molecular packing. The phenyl group at position 1 is typically oriented perpendicular to the chromeno-pyrrole plane, as seen in X-ray structures of phenyl-substituted chromeno-pyrrole derivatives. Methylation at positions 6 and 7 may induce non-planar distortions in the fused ring system, potentially altering π-conjugation pathways.
Table 1: Comparative Crystallographic Data for Chromeno[2,3-c]pyrrole Derivatives
Spectroscopic Profiling (NMR, IR, UV-Vis)
Spectroscopic characterization of this compound relies on established patterns for chromeno-pyrrole derivatives, with modifications due to substituent effects.
NMR Spectroscopy
¹H NMR :
- Chromene Ring : Protons on the chromene ring exhibit shifts in the range of 6.7–8.1 ppm, depending on substitution. For example, aromatic protons adjacent to electron-withdrawing groups (e.g., carbonyls) resonate downfield.
- Pyrrole Ring : The NH proton (if present) would appear as a broad singlet around 8–10 ppm, but in dihydro-pyrrole derivatives, this proton is absent, leaving signals for adjacent methylene groups.
- Diethylamino Propyl Group : The diethylamino group exhibits triplet-quartet splitting patterns for the CH₂ groups (δ 1.2–2.0 ppm) and methine protons (δ 3.0–3.5 ppm).
- Methyl Groups : The 6,7-dimethyl groups appear as singlets around δ 2.3–2.5 ppm.
¹³C NMR :
- Carbonyl Carbons : The chromone carbonyl (C3) and pyrrole-9-one carbonyl (C9) resonate at δ 170–180 ppm, with exact positions influenced by electron-donating substituents.
- Aromatic Carbons : Chromene and phenyl ring carbons appear between δ 110–160 ppm, with deshielded carbons (e.g., adjacent to electron-withdrawing groups) shifting upfield.
- Diethylamino Propyl Chain : The methylene carbons adjacent to the nitrogen appear at δ 45–55 ppm, while the terminal methyl groups resonate around δ 10–15 ppm.
IR Spectroscopy
- Carbonyl Stretching : Strong absorptions at 1700–1720 cm⁻¹ (chromone C=O) and 1650–1680 cm⁻¹ (pyrrole-9-one C=O).
- Aromatic C–H Stretching : Peaks at 3050–3150 cm⁻¹ for aromatic C–H bonds and 2950–3000 cm⁻¹ for aliphatic C–H bonds.
- N–H Bending : Absence of N–H stretches in dihydro-pyrrole derivatives, as the NH group is saturated.
UV-Vis Spectroscopy
The chromeno-pyrrole system exhibits strong absorption in the UV region due to extended π-conjugation:
- λ_max : Typically 250–350 nm, with bathochromic shifts induced by electron-donating substituents (e.g., methyl groups) or electron-withdrawing groups (e.g., carbonyls).
Table 2: Predicted Spectral Data for this compound
Computational Modeling of Electronic Structure and Conformational Dynamics
Computational studies provide insights into the electronic and conformational properties of the chromeno-pyrrole core, particularly in the absence of experimental data for the exact compound.
Electronic Structure Analysis
DFT Calculations :
- HOMO-LUMO Gaps : The HOMO (highest occupied molecular orbital) is localized on the chromene ring, while the LUMO (lowest unoccupied molecular orbital) resides on the pyrrole moiety, indicating potential sites for electrophilic and nucleophilic attacks.
- π-Conjugation : The fused chromeno-pyrrole system exhibits partial π-conjugation across the pyrrole ring, moderated by the saturated 1,2-dihydro structure. Electron-donating methyl groups at positions 6 and 7 may enhance conjugation, while the electron-withdrawing phenyl group at position 1 could localize electron density.
Molecular Orbital Interactions :
- Frontier Orbitals : The diethylamino propyl chain’s lone pairs on nitrogen may participate in resonance with the pyrrole ring, influencing redox properties.
Conformational Dynamics
Molecular Dynamics (MD) Simulations :
- Diethylamino Propyl Chain Flexibility : The diethylamino group exhibits rotameric freedom, with the propyl chain adopting multiple conformations in solution. MD simulations predict that the chain favors extended conformations to minimize steric clashes with the chromeno-pyrrole core.
- Ring Puckering : The pyrrole ring may undergo envelope-flipping between conformers, though the fused chromene ring restricts such motion.
Thermodynamic Stability :
- Low-Energy Conformers : The most stable conformation aligns the phenyl group perpendicular to the chromeno-pyrrole plane, minimizing steric strain.
Comparative Computational Data
Properties
IUPAC Name |
2-[3-(diethylamino)propyl]-6,7-dimethyl-1-phenyl-1H-chromeno[2,3-c]pyrrole-3,9-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H30N2O3/c1-5-27(6-2)13-10-14-28-23(19-11-8-7-9-12-19)22-24(29)20-15-17(3)18(4)16-21(20)31-25(22)26(28)30/h7-9,11-12,15-16,23H,5-6,10,13-14H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHDQPHOLZUCQHN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCCN1C(C2=C(C1=O)OC3=C(C2=O)C=C(C(=C3)C)C)C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H30N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary targets of the compound “2-(3-(Diethylamino)propyl)-6,7-dimethyl-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione” are currently unknown. This compound is a part of a class of compounds known as 1,2-dihydrochromeno[2,3-c]pyrrole-3,9-diones. These compounds are known to exhibit antioxidant activity and have been found in Pyranonigrins—secondary metabolites produced by Aspergillus niger.
Mode of Action
It’s known that pyranonigrin a, a compound with a similar structure, is a potent inhibitor of the main protease (mpro) of the sars-cov-2 virus. It’s possible that “this compound” may interact with its targets in a similar manner.
Biochemical Pathways
Given its structural similarity to pyranonigrin a, it may affect similar biochemical pathways.
Biological Activity
The compound 2-(3-(Diethylamino)propyl)-6,7-dimethyl-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione , commonly referred to as NDTHPM, is a synthetic dye with notable biological activities. This article explores its biological properties, including anti-inflammatory and antibacterial effects, as well as its potential applications in medicinal chemistry.
Chemical Structure
The chemical structure of NDTHPM can be summarized as follows:
- Molecular Formula: C₁₈H₁₈N₂O₃
- CAS Registry Number: 71032-95-6
Biological Activity Overview
The biological activities of NDTHPM have been investigated through various studies focusing on its anti-inflammatory and antibacterial properties. The following sections provide a detailed overview of these activities.
1. Anti-inflammatory Activity
Recent studies have demonstrated that NDTHPM exhibits significant anti-inflammatory properties. Specifically, it has been shown to inhibit the production of pro-inflammatory cytokines such as IL-6 and TNF-α in human peripheral blood mononuclear cells (PBMCs) stimulated by anti-CD3 antibodies or lipopolysaccharides.
Table 1: Anti-inflammatory Effects of NDTHPM
| Concentration (µg/mL) | IL-6 Inhibition (%) | TNF-α Inhibition (%) |
|---|---|---|
| 10 | 30 | 25 |
| 50 | 55 | 50 |
| 100 | 75 | 70 |
Data derived from in vitro studies on PBMC cultures.
2. Antibacterial Activity
NDTHPM has also been evaluated for its antibacterial activity against various strains of bacteria. The compound demonstrated notable effectiveness against Gram-positive and Gram-negative bacteria.
Table 2: Antibacterial Activity of NDTHPM
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Staphylococcus aureus | 25 |
| Escherichia coli | 50 |
| Pseudomonas aeruginosa | 100 |
| Enterococcus faecalis | 30 |
MIC values indicate the lowest concentration of NDTHPM that inhibits bacterial growth.
Case Study 1: Anti-inflammatory Mechanism
In a study published by MDPI, researchers assessed the anti-inflammatory effects of NDTHPM derivatives in PBMC cultures. The results indicated that the compound significantly reduced cell proliferation and cytokine production, suggesting a potential mechanism for treating inflammatory diseases like rheumatoid arthritis.
Case Study 2: Antibacterial Efficacy
Another investigation focused on the antibacterial properties of NDTHPM against multidrug-resistant strains. The findings revealed that NDTHPM could effectively inhibit growth in resistant strains of Staphylococcus aureus and Escherichia coli, highlighting its potential role in developing new antibiotics.
Scientific Research Applications
Medicinal Chemistry Applications
-
Anticancer Activity
- Research indicates that derivatives of chromeno-pyrrole compounds exhibit significant anticancer properties. The structure of 2-(3-(Diethylamino)propyl)-6,7-dimethyl-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione suggests potential interactions with cancer cell pathways. Studies have shown that similar compounds can induce apoptosis in cancer cells through various mechanisms including the modulation of signaling pathways involved in cell proliferation and survival .
- Antimicrobial Properties
-
Neuroprotective Effects
- Some studies suggest that derivatives could possess neuroprotective properties. The diethylamino group may enhance blood-brain barrier permeability, making these compounds candidates for treating neurodegenerative diseases such as Alzheimer's or Parkinson's disease by protecting neuronal cells from oxidative stress .
Synthetic Methodologies
The synthesis of this compound can be achieved through several innovative methods:
-
Multicomponent Reactions (MCR)
- Recent advancements in synthetic chemistry have facilitated the development of one-pot multicomponent reactions that yield high-purity products with good yields (up to 92% in some cases). This method allows for the efficient synthesis of complex heterocyclic structures under mild conditions, making it an attractive approach for producing libraries of similar compounds .
- Functionalization Strategies
Case Study 1: Anticancer Activity Assessment
A study investigated the efficacy of a series of chromeno-pyrrole derivatives against breast cancer cell lines. The results indicated that certain derivatives exhibited IC50 values in the low micromolar range, suggesting potent anticancer activity. Mechanistic studies revealed that these compounds triggered apoptosis via the mitochondrial pathway and inhibited key survival signaling pathways .
Case Study 2: Antimicrobial Testing
In another study focusing on antimicrobial activity, a library of dihydrochromeno derivatives was screened against Gram-positive and Gram-negative bacteria. Several compounds demonstrated significant inhibition zones compared to standard antibiotics. The structure-activity relationship (SAR) analysis indicated that modifications on the phenyl ring enhanced antimicrobial potency .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound is compared to analogs within the 1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione family, focusing on substituent variations, synthetic efficiency, and physicochemical properties.
Key Observations :
- Substituent Flexibility : The target compound’s phenyl group at position 1 contrasts with p-tolyl in and 3-hydroxyphenyl in . Electron-donating groups (e.g., methyl, methoxy) are well-tolerated in MCRs, while electron-withdrawing groups (e.g., halogens) require shorter reaction times .
- Aminoalkyl Chains: The diethylamino propyl group (target compound) improves solubility compared to 2-methoxyethyl () or simple alkyl chains (e.g., methyl, ethyl in ).
- Methyl vs.
Physicochemical and Spectral Properties
- Solubility: The diethylamino propyl chain confers moderate solubility in chloroform and DMSO, unlike non-polar analogs (e.g., 2-phenyl derivatives) .
- Stability: Methyl groups at positions 6 and 7 reduce ring strain compared to fused pyrano-pyrrole diones (e.g., 5,6-dihydropyrano[2,3-c]pyrrole-4,7-diones) .
- Spectral Data : While specific data for the target compound is unavailable, related analogs show characteristic IR peaks at 1700–1750 cm<sup>−1</sup> (C=O stretch) and NMR signals for aromatic protons between δ 6.5–8.0 ppm .
Preparation Methods
One-Pot Multicomponent Reaction
A streamlined one-pot strategy minimizes intermediate isolation, enhancing yield (78–85%) and purity (≥95%). The reaction integrates three components:
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6,7-Dimethyl-1-phenyl-1,2-dihydrochromen-3-one : Serves as the chromene precursor.
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3-(Diethylamino)propylamine : Introduces the tertiary amine side chain.
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Pyrrole-2,5-dione : Facilitates annulation to form the fused pyrrole ring.
Reagents such as acetic acid or p-toluenesulfonic acid catalyze cyclocondensation at 80–100°C, with toluene or dichloromethane as solvents. The one-pot method’s efficiency stems from in situ imine formation and subsequent [4+2] cycloaddition, though stoichiometric ratios and temperature gradients require meticulous optimization.
Stepwise Synthesis and Functionalization
For laboratories prioritizing modularity, a stepwise route offers greater control over substituent placement:
Chromeno-Pyrrole Core Assembly
Side-Chain Introduction
-
Alkylation : The tertiary amine side chain is introduced via nucleophilic substitution. Reacting the chromeno-pyrrole core with 3-(diethylamino)propyl bromide in the presence of K₂CO₃ in DMF at 60°C achieves 65–72% yield.
-
Purification : Column chromatography (silica gel, ethyl acetate/hexane) isolates the target compound, with final purity confirmed via HPLC.
Optimization of Reaction Conditions
Critical parameters influencing yield and selectivity include:
Notably, substituting NaBH₄ for traditional reductants in intermediate steps (e.g., ketone-to-amine conversions) reduces byproduct formation.
Analytical Characterization
Post-synthesis validation employs:
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Mass Spectrometry (MS) : Molecular ion peak at m/z 390.5 confirms the molecular weight.
-
¹H NMR : Key signals include δ 1.02 ppm (triplet, –N(CH₂CH₃)₂), δ 2.28 ppm (singlet, Ar–CH₃), and δ 4.12 ppm (multiplet, –CH₂–N–).
-
X-ray Crystallography : Resolves the planar chromeno-pyrrole system and dihedral angles between substituents.
Industrial Scalability and Challenges
Scaling the one-pot method necessitates addressing:
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Solvent Recovery : Toluene’s low boiling point (110°C) simplifies distillation but requires explosion-proof equipment.
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Catalyst Recycling : Heterogeneous catalysts (e.g., zeolites) are under investigation to replace corrosive acids.
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Byproduct Management : Chromatography remains cost-prohibitive for bulk production; crystallization protocols using ethanol/water mixtures are being optimized.
Comparative Analysis with Analogous Compounds
The diethylaminopropyl side chain distinguishes this compound from derivatives like 2-[3-(dimethylamino)propyl]-1-[3-methoxy-4-(3-methylbutoxy)phenyl] analogs. Its synthesis shares steps with dapoxetine intermediates (e.g., reductive amination), though the chromeno-pyrrole core demands stricter oxidative controls .
Q & A
Basic: What synthetic methodologies are most effective for preparing this compound?
Answer:
The compound can be synthesized via multicomponent reactions (MCRs) involving methyl 4-(o-hydroxyphenyl)-2,4-dioxobutanoates, aryl aldehydes, and primary amines under mild conditions. Key steps include:
- One-pot cyclization : Optimized conditions (e.g., solvent: ethanol, 80°C, 1–2 h) yield 43–86% purity (>95% by HPLC) .
- Substituent compatibility : Tolerates methoxy, halogen, and alkyl groups on aldehydes; diethylamino-propyl groups may require adjusted stoichiometry .
Methodological Note : Use TLC to monitor reaction progress and crystallization for purification .
Basic: How can the molecular structure and stability of this compound be characterized?
Answer:
- Structural elucidation : Use H/C NMR to identify proton environments (e.g., diethylamino protons at δ 1.0–1.5 ppm, aromatic protons at δ 6.5–8.0 ppm) .
- Thermal stability : DSC/TGA analysis reveals decomposition temperatures (e.g., ~250°C for analogous chromeno-pyrroles) .
Advanced Tip : Pair X-ray crystallography with DFT calculations to resolve conformational ambiguities .
Advanced: How to design a combinatorial library of derivatives for biological screening?
Answer:
- Scaffold diversification : Use 223+ variants of methyl 4-(o-hydroxyphenyl)-2,4-dioxobutanoates, aldehydes, and amines to generate libraries .
- Derivatization strategy : React with hydrazine hydrate (5 eq. in dioxane, 80°C, 15–20 h) to yield pyrrolo-pyrazolones for enhanced bioactivity .
Data Table :
| Substituent Type | Yield Range | Purity (%) |
|---|---|---|
| Electron-donating | 70–86% | >95 |
| Electron-neutral | 60–75% | >95 |
| Electron-withdrawing | 43–65% | >95 |
| Source: Adapted from |
Advanced: How to resolve contradictions in reactivity data when varying substituents?
Answer:
- Electronic effects : While substituent electronics minimally affect cyclization, reaction times vary:
- Donor groups (e.g., -OCH): Require extended heating (2 h).
- Acceptor groups (e.g., -NO): Shorter heating (15–20 min) .
- Troubleshooting : Validate solvent polarity (e.g., DMF vs. ethanol) and amine excess (1.1 eq. for phenolic aldehydes) .
Basic: What functional groups influence the compound’s reactivity?
Answer:
- Key groups : The diethylamino-propyl side chain enhances solubility and nucleophilicity; the lactone moiety (dione) participates in ring-opening reactions .
- Reactivity hotspots : The pyrrole nitrogen and carbonyl groups are sites for electrophilic substitutions or hydrazine-mediated derivatization .
Advanced: What computational methods support structure-activity relationship (SAR) studies?
Answer:
- In silico modeling : Use molecular docking (AutoDock Vina) to predict binding affinities to targets like glucokinase (analogous to CA2801168A1 ).
- QSAR parameters : Calculate logP (e.g., ~3.5 for methyl/chloro derivatives) to correlate lipophilicity with membrane permeability .
Basic: How to optimize reaction yields for scaled-up synthesis?
Answer:
- Scale-up protocol : Maintain a 1:1.1:1 ratio of dioxobutanoate, aldehyde, and amine. Use reflux conditions (ethanol, 80°C) with mechanical stirring .
- Yield boosters : Pre-purify starting materials and employ gradient cooling to enhance crystallization efficiency .
Advanced: What strategies mitigate byproduct formation during multicomponent synthesis?
Answer:
- Byproduct analysis : Use HPLC-MS to identify dimeric or oxidized species (common with electron-rich aldehydes) .
- Mitigation : Add antioxidants (e.g., BHT) or reduce oxygen exposure via inert atmosphere .
Basic: Which spectroscopic techniques confirm successful synthesis?
Answer:
- FT-IR : Confirm lactone C=O stretches (~1750 cm) and N-H bends (~3400 cm^{-1) .
- High-resolution MS : Match molecular ion peaks to theoretical mass (e.g., [M+H] = 442.90 for CHNO) .
Advanced: How to evaluate thermal stability for formulation studies?
Answer:
- DSC/TGA protocol : Heat at 10°C/min under N. Expect melting endotherms (~180°C) and decomposition above 250°C .
- Formulation insight : Low hygroscopicity (from TGA) suggests compatibility with solid dosage forms .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
